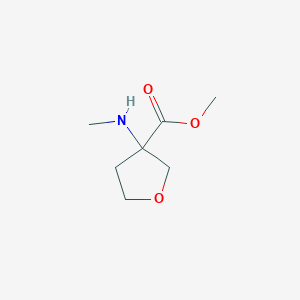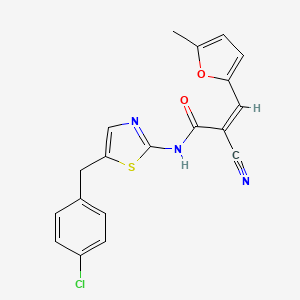![molecular formula C21H28O4 B2488284 1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 314744-65-5](/img/structure/B2488284.png)
1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzo[c]chromen-6-one derivatives, including 1,3-dibutoxy variants, often involves one-pot synthetic methods that can include transition-metal-free conditions, showcasing the efficiency and environmental friendliness of these methods. For example, novel and efficient syntheses have been achieved using base-promoted domino reactions between substituted 2-hydroxychalcones and β-ketoesters, demonstrating a rapid route for producing these molecules (Poudel & Lee, 2014).
Molecular Structure Analysis
The molecular structure of 1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its derivatives has been extensively studied, revealing the importance of the benzo[c]chromen-6-one core in interacting with metals and exhibiting fluorescence. The addition of substituents, such as the dibutoxy groups, can significantly affect the compound's fluorescent properties and its interaction with metals, indicating the substituent-dependent variations in the chemical behavior of these molecules (Gülcan et al., 2021).
Chemical Reactions and Properties
Benzo[c]chromen-6-one derivatives, including the 1,3-dibutoxy variant, exhibit a range of chemical reactions and properties, particularly in their interaction with metals and their use as fluorescence probes. These interactions are crucial for applications in analytical, environmental, and medicinal chemistry. The fluorescent properties of these compounds can be significantly influenced by the nature and position of substituents on the benzo[c]chromen-6-one core (Gülcan et al., 2021).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of dibutoxy groups can affect the compound's physical state, solubility in various solvents, and its melting point, which are essential for its application in different fields of research and industry.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo various chemical transformations, are pivotal in understanding the versatility of this compound. Its ability to act as a core for synthesizing more complex molecules, particularly in the field of medicinal chemistry, showcases its chemical significance (Poudel & Lee, 2014).
Safety and Hazards
Future Directions
The future directions for research on “1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This compound, like others in its class, may have potential for development in various fields, including medicinal chemistry .
properties
IUPAC Name |
1,3-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-3-5-11-23-15-13-18(24-12-6-4-2)20-16-9-7-8-10-17(16)21(22)25-19(20)14-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJLUWOUYQCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)



![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)

